(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a furan ring, and a thiazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactionsThe furan ring is then attached, and the final step involves the formation of the thiazolidinone ring under specific reaction conditions, such as the use of thionyl chloride and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of structural features, including the pyrazole, furan, and thiazolidinone rings. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25N3O3S2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25N3O3S2/c1-2-3-14-33-23-12-7-9-20(16-23)26-21(18-31(29-26)22-10-5-4-6-11-22)17-25-27(32)30(28(35)36-25)19-24-13-8-15-34-24/h4-13,15-18H,2-3,14,19H2,1H3/b25-17- |
InChI Key |
RITCOQYXEBTTIC-UQQQWYQISA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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